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# Application Note: Quantitative Analysis of Fischerin in Animal Feed by HPLC-MS/MS

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#### **Abstract**

This application note details a sensitive and selective method for the quantification of **fischerin** in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **Fischerin**, a mycotoxin produced by fungi such as Neosartorya fischeri, poses a potential health risk to livestock.[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering a reliable tool for researchers, regulatory bodies, and drug development professionals in monitoring **fischerin** levels in feed to ensure animal safety and welfare.

#### Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate various agricultural commodities, including animal feed.[2][3] **Fischerin** is a mycotoxin with a molecular formula of C23H29NO7 and a molecular weight of 431.5 g/mol .[4] Its presence in feed can lead to adverse health effects in livestock, making its accurate quantification crucial. HPLC-MS/MS is the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[2][3][5][6] This document outlines a complete protocol for the extraction and quantification of **fischerin** in feed samples.

# **Experimental Protocols**

1. Materials and Reagents



- **Fischerin** analytical standard (purity ≥95%)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- 50 mL polypropylene centrifuge tubes
- Syringe filters (0.22 μm, PTFE)
- Autosampler vials
- 2. Sample Preparation: Solid-Liquid Extraction
- Homogenization: Grind a representative 50 g sample of animal feed to a fine powder (e.g., using a high-speed blender) to ensure homogeneity.
- Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
- Extraction Solvent Preparation: Prepare an extraction solvent of acetonitrile/water (80:20, v/v) with 0.1% formic acid.
- Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the feed sample.
- Vortexing and Shaking: Cap the tube securely and vortex for 1 minute. Place the tube on a mechanical shaker and shake for 60 minutes at room temperature.
- Centrifugation: Centrifuge the sample at 4,000 rpm for 15 minutes to separate the solid matrix from the liquid extract.







• Filtration: Carefully collect the supernatant and filter it through a 0.22  $\mu m$  PTFE syringe filter into a clean autosampler vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Instrumentation and Conditions



| Parameter          | Condition   |
|--------------------|---|
| HPLC System        | A high-performance liquid chromatography system capable of binary gradient elution.   |
| Column             | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).   |
| Mobile Phase A     | Water with 0.1% formic acid and 5 mM ammonium acetate.[5]   |
| Mobile Phase B     | Methanol with 0.1% formic acid and 5 mM ammonium acetate.[5]  |
| Flow Rate          | 0.3 mL/min.[5]  |
| Injection Volume   | 5 μL.   |
| Column Temperature | 40 °C.[6]   |
| Gradient Program   | 0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B.   |
| Mass Spectrometer  | Triple quadrupole mass spectrometer.  |
| Ionization Source  | Electrospray Ionization (ESI), Positive Mode.   |
| Capillary Voltage  | 3.5 kV.   |
| Source Temperature | 150 °C.[7]  |
| Desolvation Temp.  | 450 °C.[7]  |
| Gas Flow Rates     | Desolvation Gas: 1000 L/h; Cone Gas: 150 L/h. [7]   |
| Detection Mode     | Multiple Reaction Monitoring (MRM).[7]  |
| MRM Transitions    | Fischerin: Q1 (Precursor Ion): 432.2 m/z<br>([M+H]+); Q3 (Product Ions): Hypothetical 254.1<br>m/z (Quantifier), 187.1 m/z (Qualifier). |
| Collision Energy   | Hypothetical 25 eV for 254.1 m/z; 35 eV for 187.1 m/z.  |



Note: MRM transitions and collision energies for **fischerin** are hypothetical and should be optimized empirically using a pure standard.

# **Data Presentation**

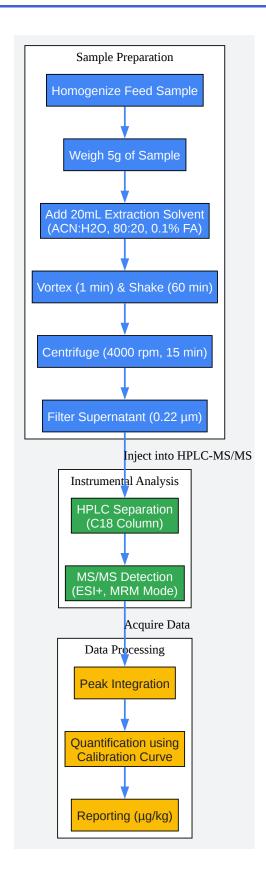
Table 1: Method Performance and Quantitative Results for Fischerin in Spiked Feed Samples

| Parameter                     | Value         |
|-------------------------------|---------------|
| Linear Range                  | 1 - 200 μg/kg |
| Correlation Coefficient (r²)  | > 0.995       |
| Limit of Detection (LOD)      | 0.5 μg/kg     |
| Limit of Quantification (LOQ) | 1.5 μg/kg     |
| Recovery (at 10 μg/kg)        | 92.5%         |
| RSDr (at 10 μg/kg)            | 6.8%          |
| Recovery (at 100 μg/kg)       | 95.2%         |
| RSDr (at 100 μg/kg)           | 4.5%          |

Note: The data presented in this table is illustrative and represents typical performance characteristics for HPLC-MS/MS methods for mycotoxin analysis in feed.

## **Visualizations**

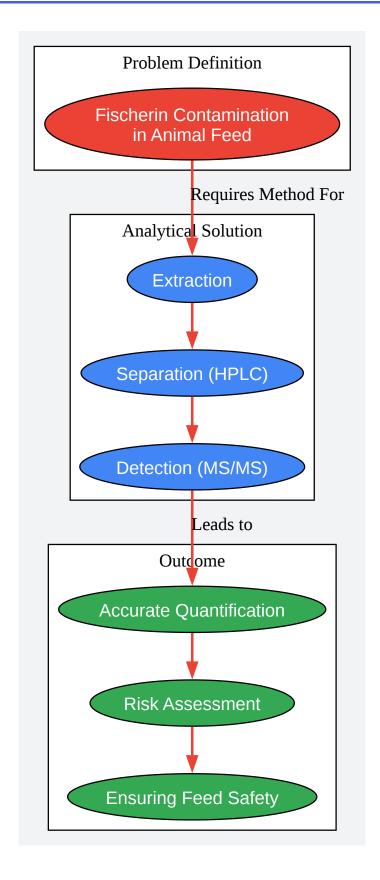




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Caption: Experimental workflow for **fischerin** quantification.





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Caption: Logical relationship for fischerin analysis.



## Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of **fischerin** in animal feed. The sample preparation is straightforward, and the instrumental analysis offers high selectivity and sensitivity. This application note serves as a comprehensive guide for laboratories aiming to monitor **fischerin** levels, thereby contributing to the safety of the animal feed supply chain.

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